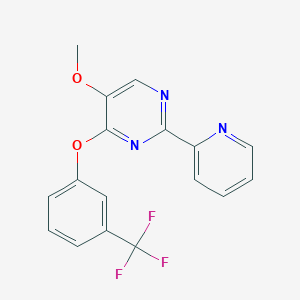

5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether

Descripción general

Descripción

5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrimidine ring substituted with a methoxy group and a pyridine ring, along with a trifluoromethylphenyl ether moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrimidine intermediate.

Methoxylation: The methoxy group is introduced using a methoxylation reagent such as sodium methoxide in methanol.

Ether Formation: The final step involves the formation of the ether bond between the pyrimidine and the trifluoromethylphenyl group, typically using a Williamson ether synthesis reaction with a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Aplicaciones Científicas De Investigación

5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-4-(2-pyridinyl)pyrimidine

- 4-(3-Trifluoromethylphenyl)pyrimidine

- 2-(2-Pyridinyl)-4-pyrimidinyl ether

Uniqueness

5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether is unique due to the combination of its methoxy, pyridinyl, and trifluoromethylphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable compound for various research and industrial applications.

Actividad Biológica

5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings on its biological activity, including antitumor effects, antiviral properties, and other pharmacological implications.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which indicate the presence of a pyrimidine core substituted with a methoxy group, a pyridine ring, and a trifluoromethyl phenyl ether. Understanding its molecular structure is essential for predicting its biological interactions.

Antitumor Activity

Research has demonstrated that derivatives of pyrimidines exhibit potent antitumor activity. In particular, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed significant inhibitory effects with an IC50 value indicating strong potency against this aggressive cancer type. A comparative analysis revealed that it had a nearly 20-fold selectivity over non-cancerous MCF10A cells, suggesting a favorable therapeutic index .

- Mechanism of Action : The antitumor effects are attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression. For instance, some related compounds have been shown to inhibit EGFR phosphorylation and induce cell cycle arrest at the G2/M phase .

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrimidine derivatives against influenza viruses:

- Efficacy Against Influenza : In vivo studies demonstrated that certain derivatives reduced viral loads significantly in infected mice models. The compound exhibited a direct effect on viral replication, showcasing its potential as an antiviral agent .

- Safety Profile : Toxicological assessments indicated that these compounds have favorable safety profiles at therapeutic doses, with no significant off-target effects observed in critical cardiac assays (hERG channel inhibition) at concentrations above 10 μM .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the clinical applicability of the compound:

- Bioavailability : Some studies suggest that modifications to the chemical structure can enhance oral bioavailability and metabolic stability. For example, the introduction of lipophilic groups has been shown to improve absorption rates in preclinical models .

- Toxicity Studies : Subacute toxicity studies in animal models indicated that high doses (up to 40 mg/kg) did not result in adverse effects, supporting the potential for safe therapeutic use .

Case Studies and Research Findings

Several notable studies provide insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated potent antitumor activity against MDA-MB-231 cells with an IC50 < 0.126 μM. |

| Study B | Showed significant antiviral activity against influenza strains with a more than 2-log reduction in viral load. |

| Study C | Evaluated safety profiles indicating no hERG inhibition at therapeutic concentrations. |

Propiedades

IUPAC Name |

5-methoxy-2-pyridin-2-yl-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-24-14-10-22-15(13-7-2-3-8-21-13)23-16(14)25-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSZZFDOHFELDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326603 | |

| Record name | 5-methoxy-2-pyridin-2-yl-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666675 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338771-15-6 | |

| Record name | 5-methoxy-2-pyridin-2-yl-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.